molecular formula C25H30NO6P B3028527 Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate CAS No. 2173111-94-7

Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate

Cat. No.: B3028527
CAS No.: 2173111-94-7
M. Wt: 471.5 g/mol
InChI Key: YKFCBIQNANZBIM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate is a complex organic compound with the molecular formula C25H30NO6P and a molecular weight of 471.48 g/mol . This compound is known for its unique structure, which includes a cyanoethoxy group, a diphenylcyclohexyloxy group, and a phosphoryloxy group attached to an ethyl acetate backbone.

Preparation Methods

The synthesis of Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate typically involves multiple steps, including the preparation of intermediate compoundsThe final step involves the phosphorylation of the intermediate compound to yield the target molecule . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate involves its interaction with specific molecular targets and pathways. The cyanoethoxy and diphenylcyclohexyloxy groups play a crucial role in its binding affinity and selectivity towards these targets. The phosphoryloxy group is involved in the modulation of enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-cyanoethoxy-(4,4-diphenylcyclohexyl)oxyphosphoryl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO6P/c1-2-29-24(27)20-31-33(28,30-19-9-18-26)32-23-14-16-25(17-15-23,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,23H,2,9,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFCBIQNANZBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COP(=O)(OCCC#N)OC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173111-94-7
Record name Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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